molecular formula C11H10O2 B1273840 1-[4-(2-Propynyloxy)phenyl]-1-ethanone CAS No. 34264-14-7

1-[4-(2-Propynyloxy)phenyl]-1-ethanone

Cat. No. B1273840
CAS RN: 34264-14-7
M. Wt: 174.2 g/mol
InChI Key: VQORXUVLMTXOMV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including oxidative coupling, Darzen reactions, and photoremoval of protecting groups. For instance, the synthesis of anti-α,β-epoxy ketones from 1-(2-methyl-4-phenylquinolin-3-yl)ethanone and ethanol is achieved through a modified Darzen reaction under oxidative conditions . Another example is the introduction of a new photoremovable protecting group for carboxylic acids, 1-[2-(2-hydroxyalkyl)phenyl]ethanone (HAPE), which is synthesized and then photolyzed to release the protected acid . These methods could potentially be adapted for the synthesis of 1-[4-(2-Propynyloxy)phenyl]-1-ethanone.

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the properties of a compound. The papers discuss the use of various spectroscopic and computational methods, such as NMR, IR, UV-Vis, and X-ray crystallography, to characterize the molecular structure of phenyl ethanone derivatives . Density functional theory (DFT) calculations are often employed to predict the equilibrium geometry and vibrational wavenumbers, which can be compared with experimental data . These techniques could be applied to determine the molecular structure of 1-[4-(2-Propynyloxy)phenyl]-1-ethanone.

Chemical Reactions Analysis

The reactivity of phenyl ethanone compounds can be inferred from their chemical reactions. For example, the Schiff base compound (E)-1-(4-(4-(diethylamino)-2-hydroxybenzylideneamino)phenyl)ethanone exhibits tautomerism, which is solvent-dependent . The presence of functional groups such as carbonyl and phenyl rings can influence the reactivity, as seen in the molecular docking studies of related compounds . These studies suggest that similar functional groups in 1-[4-(2-Propynyloxy)phenyl]-1-ethanone would also influence its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenyl ethanone derivatives are closely related to their molecular structure. The papers describe the use of HOMO-LUMO analysis to determine charge transfer within the molecules . The molecular electrostatic potential (MEP) analysis helps identify reactive sites for electrophilic and nucleophilic attacks . Additionally, the first and second hyperpolarizabilities are evaluated to assess the nonlinear optical properties of these compounds . These analyses can provide a basis for predicting the properties of 1-[4-(2-Propynyloxy)phenyl]-1-ethanone.

Scientific Research Applications

Summary of the Application

The study focuses on the synthesis of (prop-2-ynyloxy)benzene and its derivatives, which are created by reacting differently substituted phenol and aniline derivatives with propargyl bromide .

Methods of Application or Experimental Procedures

The reaction was carried out in the presence of K2CO3 base and acetone as solvent. The compounds were synthesized in good yields (53–85%). Electron withdrawing groups favor the formation of stable phenoxide ion thus in turn favors the formation of product while electron donating groups do not favor the reaction .

Results or Outcomes

The synthesized compounds were examined for their antibacterial, antiurease and NO scavenging activity. 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene was found to be the most active compound against urease enzyme with a percentage inhibition of 82.00±0.09 at 100 µg/mL with IC50 value of 60.2. 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene was found potent antibacterial against Bacillus subtillus showing excellent inhibitory action with percentage inhibition of 55.67±0.26 at 100 µg/ml with IC50 value of 79.9 .

  • It is also known as 1-[4-(prop-2-yn-1-yloxy)phenyl]ethan-1-one .
  • Its CAS Number is 34264-14-7 .
  • The molecular weight is 174.2 .
  • It is available for purchase for proteomics research .
  • The molecular formula is C11H10O2 .

Safety And Hazards

The safety information for “1-[4-(2-Propynyloxy)phenyl]-1-ethanone” indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It’s recommended to use personal protective equipment and follow safe laboratory practices when handling this compound .

properties

IUPAC Name

1-(4-prop-2-ynoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-3-8-13-11-6-4-10(5-7-11)9(2)12/h1,4-7H,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQORXUVLMTXOMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377487
Record name 1-{4-[(Prop-2-yn-1-yl)oxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2-Propynyloxy)phenyl]-1-ethanone

CAS RN

34264-14-7
Record name 1-{4-[(Prop-2-yn-1-yl)oxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Yuan, X Yin, H Zheng, C Ouyang… - Chemistry–An Asian …, 2009 - Wiley Online Library
Bright funnels: A series of dendritic systems, which are capable of funneling energy from the periphery to the core, have been synthesized. The photophysical properties of dendrimers …
Number of citations: 65 onlinelibrary.wiley.com

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